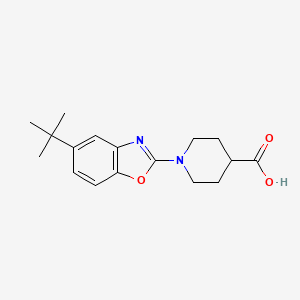

![molecular formula C16H17NO4 B1326708 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid CAS No. 876294-64-3](/img/structure/B1326708.png)

3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid" is a chemical that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The ethoxycarbonyl and dimethyl groups are substituents on the pyrrole ring, which can significantly affect the compound's physical, chemical, and spectroscopic properties.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at specific positions on the ring. For example, the synthesis of a related compound, Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was achieved by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide, as described in one of the studies . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reagents to introduce the ethoxycarbonyl and benzoic acid functional groups.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often investigated using X-ray crystallography, as seen in the study of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The crystal structure provides detailed information about the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For "this compound," similar structural analysis would reveal how the substituents affect the planarity of the pyrrole ring and the overall molecular conformation.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including electrophilic substitution and condensation reactions. The presence of electron-releasing groups, such as the ethoxycarbonyl group, can influence the reactivity of the compound. For instance, a related compound with an electron-releasing group at the C-4 position on the benzene ring exhibited a bathochromic shift in acid solution, demonstrating a change in the electronic structure of the molecule upon protonation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and acidity, are influenced by the nature and position of substituents on the pyrrole ring. The presence of the ethoxycarbonyl group, for example, could increase the solubility of the compound in organic solvents due to its electron-withdrawing nature. Additionally, the benzoic acid moiety could contribute to the acidity of the compound, potentially forming hydrogen bonds and affecting its boiling point and melting point.

科学的研究の応用

Antioxidant, Antimicrobial, and Cytotoxic Activity of Carboxylic Acids : Natural carboxylic acids derived from plants show significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These activities are influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds. For instance, rosmarinic acid demonstrates high antioxidant activity, while caffeic acid and cinnamic acid exhibit notable antimicrobial properties. This suggests potential research applications of similar structured compounds in exploring natural antioxidants and antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Application of Similar Carboxylic Acid Derivatives : Novel carboxylic acid derivatives, such as salicylic acid derivatives, have been studied for their potential in drug development due to their anti-inflammatory and analgesic activities. These derivatives, including 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, highlight the importance of synthetic approaches in developing alternatives to existing therapeutic agents, with implications for the design and application of new compounds with enhanced biological activities (Tjahjono et al., 2022).

Biomarkers for Investigating Environmental and Health Impacts : The measurement of human urinary carcinogen metabolites, including derivatives of benzoic acid, offers a practical approach for assessing exposure to environmental pollutants and their potential link to cancer. This area of research underscores the relevance of carboxylic acid derivatives in environmental health studies and the development of biomarkers for exposure assessment (Hecht, 2002).

Sustainable Access to Polymers and Fuels from Biomass : Research on the conversion of plant biomass into valuable chemicals, such as furan derivatives, highlights the role of carboxylic acids and their derivatives in sustainable chemistry. These compounds serve as precursors or intermediates in the synthesis of polymers, functional materials, and fuels, illustrating the potential of similar structured compounds in green chemistry and material science (Chernyshev et al., 2017).

特性

IUPAC Name |

3-(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-4-21-16(20)14-8-10(2)17(11(14)3)13-7-5-6-12(9-13)15(18)19/h5-9H,4H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIBUFQOGDQCLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

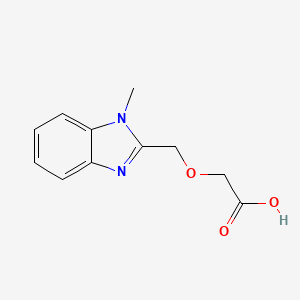

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)